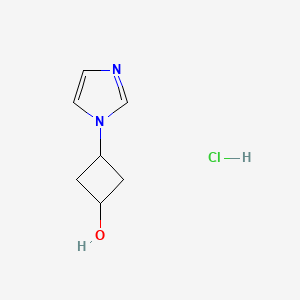

3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole and its derivatives are important nitrogen-containing heterocycles . They are key components of many functional molecules used in a variety of applications . The compound you mentioned seems to be a derivative of imidazole, but specific information about it is not available in the sources I found.

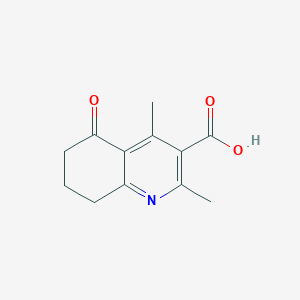

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic compound with two non-adjacent nitrogen atoms . The structure of “3-Imidazol-1-ylcyclobutan-1-ol;hydrochloride” would likely include this imidazole ring, but specific structural details are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Novel Sulfur-Transfer Reactions

The compound 3-Imidazol-1-ylcyclobutan-1-ol hydrochloride, as a derivative of imidazole, finds application in innovative sulfur-transfer reactions. A study demonstrated that reactions of 1,4,5-trisubstituted imidazole 3-oxides with cyclobutanethiones yielded imidazole-2(3H)-thiones in high yield, presenting a novel type of sulfur-transfer reaction. This process involves a two-step formation of a formal cycloadduct via a zwitterion, leading to spontaneous decomposition and yielding the products of this unique sulfur-transfer reaction. Such reactions are essential in synthesizing sulfur-containing organic compounds, which have various applications in pharmaceuticals, agriculture, and materials science (Mlostoń, Gendek, & Heimgartner, 1998).

Corrosion Inhibition

Imidazole derivatives, closely related to 3-Imidazol-1-ylcyclobutan-1-ol hydrochloride, have been studied for their corrosion inhibition properties. Research on bromide-substituted imidazoline in hydrochloric acid indicated that such compounds act as mixed-type inhibitors, increasing inhibition efficiency with higher concentrations. The adsorption of these molecules on metal surfaces fits the Langmuir isotherm, suggesting their potential in protecting metals from corrosion, which is crucial in industrial applications, including oil and gas pipelines and water treatment systems (Zhang et al., 2015).

Synthesis of Anticancer Agents

Compounds related to 3-Imidazol-1-ylcyclobutan-1-ol hydrochloride have been utilized in synthesizing benzimidazoles with oxadiazole nuclei, exhibiting significant anticancer activity. Such compounds were synthesized under microwave irradiation and showed promising results in vitro anticancer activity screenings. This highlights the potential of imidazole derivatives in developing new therapeutic agents against various cancer types, contributing to the broader field of medicinal chemistry and drug discovery (Rashid, Husain, & Mishra, 2012).

Wirkmechanismus

Imidazole Group

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Biological Activities of Imidazole Derivatives

Imidazole derivatives possess various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities have created interest among researchers to synthesize a variety of imidazole derivatives .

Eigenschaften

IUPAC Name |

3-imidazol-1-ylcyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c10-7-3-6(4-7)9-2-1-8-5-9;/h1-2,5-7,10H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEDVZUEAVJNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=CN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)

![(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2535277.png)

![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)